8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopyrazinone derivatives. This compound is notable for its unique structure, which includes a furan ring, an imidazo[2,1-f]purine core, and various alkyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a furan derivative with an appropriate alkyl halide, followed by cyclization and functional group modifications to introduce the imidazo[2,1-f]purine core .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can facilitate the coupling of furan derivatives with other reactants under mild conditions, leading to efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Bioluminescence: This compound is used as a substrate in bioluminescence assays, particularly in the development of nanoluciferase systems for in vitro and in vivo imaging.
Medicinal Chemistry:
Materials Science: The compound can be used in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and imidazo[2,1-f]purine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-ylmethyl)-6-(4-(hydroxymethyl)phenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one
- 2-(furan-2-ylmethyl)-6-(4-amino-3-fluorophenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one
Uniqueness
Compared to similar compounds, 8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its specific substitution pattern, which imparts unique bioluminescent properties and potential therapeutic benefits .
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-11(2)9-23-17(25)15-16(21(5)19(23)26)20-18-22(10-14-7-6-8-27-14)12(3)13(4)24(15)18/h6-8,11H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTAJURZSRWMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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